molecular formula C17H30O2Si B8124099 (R)-1-phenyl-2-((triisopropylsilyl)oxy)ethanol

(R)-1-phenyl-2-((triisopropylsilyl)oxy)ethanol

Cat. No.: B8124099
M. Wt: 294.5 g/mol
InChI Key: QMDWTSORPLPYNI-KRWDZBQOSA-N
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Description

®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is an organic compound that features a phenyl group, a triisopropylsilyl ether, and a chiral center. Compounds like this are often used in organic synthesis due to their unique reactivity and ability to act as intermediates in the formation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol typically involves the protection of an alcohol group with a triisopropylsilyl group. This can be achieved through the reaction of the corresponding alcohol with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The phenyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free alcohol.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Acidic conditions using hydrochloric acid or tetrabutylammonium fluoride (TBAF).

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Reduced phenyl derivatives.

    Substitution: Free alcohols.

Scientific Research Applications

®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons. The triisopropylsilyl group acts as a protecting group, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-phenyl-2-((tert-butyldimethylsilyl)oxy)ethanol: Similar structure but with a tert-butyldimethylsilyl group instead of a triisopropylsilyl group.

    ®-1-phenyl-2-((trimethylsilyl)oxy)ethanol: Similar structure but with a trimethylsilyl group.

Uniqueness

®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups. This can be advantageous in selective reactions where the protection of the alcohol group is crucial.

Properties

IUPAC Name

(1R)-1-phenyl-2-tri(propan-2-yl)silyloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17(18)16-10-8-7-9-11-16/h7-11,13-15,17-18H,12H2,1-6H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDWTSORPLPYNI-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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